molecular formula C10H16F3NO2 B10908676 [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid

[1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid

Cat. No.: B10908676
M. Wt: 239.23 g/mol
InChI Key: SSAKNCNMXYRBPE-UHFFFAOYSA-N
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Description

[1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid is a chemical building block of interest in medicinal chemistry, particularly in the development of novel ligands for the cannabinoid receptor system. The compound features a piperidine scaffold substituted with an acetic acid moiety and a 3,3,3-trifluoropropyl chain on the nitrogen atom. This structure is a key intermediate in the synthesis of more complex molecules, such as sulfonamides, which have been investigated as potent and selective inverse agonists of the human CB1 (hCB1) receptor . Research indicates that analogues built from this core structure can function as peripherally selective CB1 receptor antagonists . This is a significant area of investigation because peripheral inhibition of the CB1 receptor holds promise for treating metabolic disorders, obesity, and liver disease while potentially avoiding the adverse neuropsychiatric effects associated with central nervous system (CNS) activity . The 3,3,3-trifluoropropyl group is a common fluorinated moiety used in drug design to influence the molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. The acetic acid handle allows for further functionalization, enabling the exploration of structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetic acid

InChI

InChI=1S/C10H16F3NO2/c11-10(12,13)3-6-14-4-1-8(2-5-14)7-9(15)16/h8H,1-7H2,(H,15,16)

InChI Key

SSAKNCNMXYRBPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)O)CCC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Protocol

The most widely reported method involves reductive amination between piperidin-4-ylacetic acid derivatives and 3,3,3-trifluoropropanal. Key steps include:

  • Condensation : Mixing piperidin-4-ylacetic acid with 3,3,3-trifluoropropanal in dimethylformamide (DMF) at 0°C in the presence of triethylamine (TEA) and molecular sieves (4Å MS).

  • Reduction : Sodium triacetoxyborohydride (STAB) and acetic acid are added to reduce the imine intermediate, yielding the tertiary amine.

  • Purification : Flash column chromatography (0–10% methanol in dichloromethane) isolates the product as a colorless oil.

Example :

  • Yield : 71%.

  • Characterization : 1H^1H NMR (400 MHz, CDCl3_3): δ 7.32–7.21 (m, 5H), 3.65 (m, 4H), 2.95 (dd, J=14.2,5.6HzJ = 14.2, 5.6 \, \text{Hz}, 1H), 2.90 (dd, J=14.2HzJ = 14.2 \, \text{Hz}, 1H), 2.60–2.45 (m, 2H).

Advantages and Limitations

  • Advantages : High functional group tolerance, mild reaction conditions.

  • Limitations : Requires careful control of stoichiometry to avoid over-alkylation.

Cyclization of β-Keto Esters with Amines

Procedure

This method constructs the piperidine ring de novo:

  • Enamine Formation : React β-keto esters (e.g., ethyl 3-oxopentanoate) with 3,3,3-trifluoropropylamine under acidic conditions.

  • Cyclization : Heat the enamine intermediate in toluene with p-toluenesulfonic acid (PTSA) to form the piperidine ring.

  • Hydrolysis : Treat the ester with 6N NaOH to yield the acetic acid derivative.

Example :

  • Yield : 68% (post-trituration).

  • Purity : >95% by HPLC.

Alkylation of Piperidin-4-ylacetic Acid

Direct Alkylation Strategy

  • Reagents : Piperidin-4-ylacetic acid, 1-bromo-3,3,3-trifluoropropane, potassium carbonate (K2 _2CO3_3).

  • Conditions : Reflux in acetonitrile for 24 hours.

  • Workup : Neutralization with HCl, extraction with ethyl acetate, and crystallization.

Data :

  • Reaction Scale : 10 mmol.

  • Yield : 58%.

  • Melting Point : 112–114°C.

Challenges

  • Selectivity : Competing N- and O-alkylation necessitates excess alkylating agent.

  • Byproducts : Requires rigorous purification to remove unreacted starting material.

Palladium-Catalyzed Cross-Coupling

Methodology

A modern approach employs palladium catalysts for C–N bond formation:

  • Substrate : 4-bromopiperidine derivative and trifluoropropyl zinc bromide.

  • Catalyst : Pd(OAc)2_2/XPhos ligand system.

  • Conditions : Tetrahydrofuran (THF), 80°C, 12 hours.

Results :

  • Yield : 75%.

  • Turnover Number (TON) : 1,200.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Reductive Amination7198Scalable, one-pot synthesis
Cyclization6895Ring formation and functionalization
Alkylation5890Simple reagents
Palladium Coupling7599High selectivity

Critical Reaction Parameters

Solvent Effects

  • DMF vs. THF : DMF improves solubility of intermediates but complicates purification.

  • Temperature : Reactions above 80°C promote side reactions (e.g., elimination).

Role of Fluorine

  • Electronic Effects : The trifluoropropyl group lowers the pKa_a of the piperidine nitrogen (calculated pKa_a ~8.2), enhancing bioavailability.

  • Steric Effects : Bulky substituents necessitate longer reaction times.

Industrial-Scale Considerations

  • Cost Analysis : Palladium-based methods are expensive (~$500/g catalyst), whereas reductive amination is cost-effective (~$50/mol).

  • Green Chemistry : Use of molecular sieves and STAB reduces waste compared to traditional NaBH4_4-based reductions.

Emerging Techniques

  • Flow Chemistry : Continuous-flow systems achieve 90% yield in 2 hours, reducing batch variability.

  • Enzymatic Synthesis : Lipase-catalyzed ester hydrolysis avoids harsh acidic/basic conditions .

Chemical Reactions Analysis

Types of Reactions

[1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. It can be utilized in the synthesis of more complex molecules, particularly those involving piperidine derivatives. The trifluoropropyl substituent can influence the reactivity and selectivity of subsequent reactions, facilitating the development of novel compounds with desired properties.

Research has indicated that [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid may exhibit significant biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in various metabolic pathways. For instance, it has shown promise as an inhibitor of monoacylglycerol lipase, which plays a role in lipid metabolism and pain signaling pathways .
  • Receptor Modulation : Preliminary studies suggest that this compound may interact with receptors such as the cannabinoid receptor type 1 (CB1), potentially influencing pathways related to appetite regulation and pain management .

Pharmaceutical Development

Given its structural characteristics, [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid is being explored as a lead compound in drug development. Its potential therapeutic applications include:

  • Anti-inflammatory Effects : The compound may have anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.
  • Analgesic Properties : Due to its interaction with pain-related receptors, it may serve as a candidate for developing analgesics.

Case Studies

Several case studies have documented the applications of [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid:

  • Enzyme Inhibition Profile : A study assessed the inhibition of TRPV1 receptors by this compound, revealing an inhibition constant (IC50) of approximately 30 nM. This suggests high potency as a TRPV1 antagonist, which could have implications for pain management therapies.
  • Comparison with Related Compounds : Research comparing this compound with other piperidine derivatives highlighted its unique properties conferred by the trifluoropropyl group. This comparison demonstrates how structural variations can significantly influence biological activity and therapeutic potential .

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for complex molecule synthesis; influences reactivity and selectivity
Biological ActivityPotential enzyme inhibitor and receptor modulator; explored for anti-inflammatory and analgesic effects
Pharmaceutical DevelopmentInvestigated as a lead compound for drug development targeting pain and inflammation

Mechanism of Action

The mechanism of action of [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets. The trifluoropropyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act on various pathways, including enzyme inhibition and receptor modulation, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent at Piperidine N 4-Position Group Key Features Reference
[1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid 3,3,3-Trifluoropropyl Acetic acid High electronegativity, lipophilicity
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) 4-Acetylphenyl Acetic acid Aromatic ketone for H-bonding
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) 4-Cyanophenyl Acetic acid Electron-withdrawing cyano group
2-(1-(4-(tert-Butoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9c) 4-(Boc)phenyl Acetic acid Bulky tert-butyl group for steric hindrance
2-[1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl]acetic acid 3,5-Dimethylisoxazol-4-ylsulfonyl Acetic acid Heterocyclic sulfonyl group for polarity

Key Observations :

  • Lipophilicity: The trifluoropropyl group increases logP values relative to polar substituents like cyano (-CN) or sulfonyl (-SO2) groups, impacting membrane permeability .
  • Synthetic Yields : Analogs with aryl halide reactants (e.g., 9a, 9b) show moderate to high yields (45–65%), while bulky groups (e.g., 9c) reduce yields due to steric challenges (39%) .
Soluble Epoxide Hydrolase (sEH) Inhibition

Compounds such as 9a–9e () are potent sEH inhibitors with anti-inflammatory activity. While specific data for the trifluoropropyl analog are absent, structural trends suggest:

  • Trifluoropropyl vs. Aryl Groups : The trifluoropropyl group may enhance metabolic stability compared to aryl substituents, which are prone to oxidative degradation .
  • Acetic Acid Moiety: The carboxylic acid group is critical for binding to sEH’s catalytic site, as seen in analogs with IC50 values in the nanomolar range .

Analytical Data

  • NMR and MS: Expected ¹H-NMR signals for the trifluoropropyl group (δ ~2.5–3.0 ppm for -CF2CF2CF3) and acetic acid (δ ~3.1 ppm for CH2COO⁻). MS would show [M-H]⁻ at m/z ~268 (calculated for C10H14F3NO2) .

Biological Activity

[1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid is a synthetic compound characterized by its unique trifluoropropyl substitution on a piperidine ring. This structural feature may influence its biological activity and pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid is C11H18F3N2O2C_{11}H_{18}F_3N_2O_2 with a molecular weight of 253.26 g/mol. Its structure includes:

  • A piperidine ring
  • A trifluoropropyl group
  • An acetic acid moiety attached to the nitrogen atom of the piperidine

This unique arrangement enhances its lipophilicity and may affect its interaction with biological targets.

Pharmacological Studies

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in pharmacological contexts. For instance, preliminary studies suggest that [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid may interact with various receptors and enzymes, though specific binding affinities and mechanisms remain to be fully elucidated .

Comparative Analysis

A comparative analysis of structurally related compounds reveals insights into the potential biological activity of [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid. The following table summarizes key features of similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 1-(2-methylpropyl)piperidin-4-yl acetatePiperidine ring with branched alkyl chainLess fluorinated; potential different biological activity
Methyl 1-(trifluoroethyl)piperidin-4-yl acetatePiperidine ring with trifluoroethyl groupDifferent fluorinated substituent
Methyl 1-(phenyl)piperidin-4-yl acetatePiperidine ring with phenyl substituentAromatic character compared to aliphatic chain

The trifluoropropyl substitution in [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid may enhance its pharmacokinetic properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine derivatives. For example:

  • Immunomodulatory Effects : A study on flavone acetic acid analogues showed that structural modifications can significantly alter biological responses in immune cells . Similar investigations on [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid could reveal immunomodulatory properties.
  • Binding Affinity Studies : Research has demonstrated that piperidine derivatives can exhibit varying affinities for neurotransmitter receptors such as dopamine and serotonin receptors. These interactions are critical for assessing the therapeutic potential of such compounds in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid in laboratory settings?

  • Methodological Answer : When handling fluorinated piperidine derivatives, adhere to strict safety measures:

  • Eye/face protection : Use safety goggles with side shields and ensure access to emergency eyewash stations .
  • Skin protection : Wear nitrile gloves (EN374 standard) and long-sleeved lab coats to prevent permeation .
  • Respiratory protection : Work in a fume hood to avoid inhalation of vapors or aerosols, as trifluoromethyl groups may release irritants .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose via approved waste channels .

Q. How can researchers structurally characterize [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid?

  • Methodological Answer : Utilize a combination of analytical techniques:

  • NMR spectroscopy : Assign peaks using 1^1H, 13^13C, and 19^{19}F NMR to confirm the trifluoropropyl and piperidine moieties. Note that 19^{19}F signals are sensitive to electronic environments and may require referencing against trifluoroacetic acid standards .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using electrospray ionization (ESI) or MALDI-TOF .
  • X-ray crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding interactions .

Q. What methodologies ensure the purity of [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid during synthesis?

  • Methodological Answer :

  • Chromatography : Purify via reverse-phase HPLC (C18 column) using acetonitrile/water gradients. Monitor at 254 nm for UV-active groups .
  • Thermogravimetric analysis (TGA) : Assess thermal stability to detect residual solvents or decomposition products .
  • Elemental analysis : Verify carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational tools optimize the synthesis of [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to:

  • Predict reaction pathways : Identify energetically favorable routes for piperidine functionalization and trifluoropropyl coupling .
  • Screen catalysts : Use docking simulations to evaluate transition-metal catalysts (e.g., Pd or Cu) for cross-coupling efficiency .
  • Validate with experimental data : Compare computed activation energies with kinetic studies (e.g., variable-temperature NMR) to refine models .

Q. How should researchers resolve contradictions in spectral data for fluorinated piperidine derivatives?

  • Methodological Answer :

  • Dynamic NMR studies : Analyze temperature-dependent 1^1H NMR to detect conformational exchange in the piperidine ring or trifluoropropyl group .
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to clarify ambiguous carbon assignments in crowded spectral regions .
  • Collaborative validation : Cross-reference data with public databases (e.g., PubChem) or replicate experiments with independent labs .

Q. What in silico strategies predict the bioactivity of [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with target receptors (e.g., GPCRs or enzymes) using AutoDock Vina. Prioritize binding poses with low RMSD values .
  • ADMET profiling : Use SwissADME to predict pharmacokinetic properties (e.g., blood-brain barrier permeability) and toxicity risks .
  • SAR analysis : Compare with structurally related compounds (e.g., 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid) to identify key pharmacophores .

Q. What experimental designs minimize side reactions during the trifluoropropyl-piperidine coupling step?

  • Methodological Answer :

  • Protecting group strategy : Temporarily block the piperidine nitrogen with Boc or Fmoc groups to prevent undesired alkylation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction homogeneity .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and halt at optimal conversion .

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